molecular formula C20H20N2O4 B2491839 N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952986-14-0

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2491839
CAS No.: 952986-14-0
M. Wt: 352.39
InChI Key: CCMUIOAQKMODHL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of oxazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMUIOAQKMODHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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